2-アミノイソフタルニトリル

概要

説明

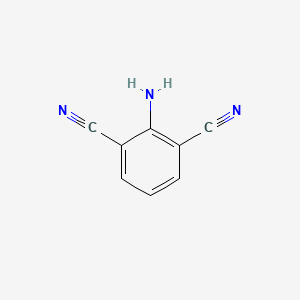

2-Aminoisophthalonitrile: is an organic compound with the molecular formula C8H5N3 2,6-dicyanoaniline . This compound is characterized by the presence of an amino group and two nitrile groups attached to a benzene ring. It is a typical acceptor-donor-acceptor system, where the amino group acts as a donor and the nitrile groups act as acceptors. This unique structure imparts strong fluorescence properties to the compound .

科学的研究の応用

Synthesis and Methodologies

1. Synthetic Approaches:

The synthesis of 2-aminoisophthalonitrile typically involves the reaction of malononitrile with α,β-unsaturated carbonyl compounds. Recent studies have highlighted the efficiency of microwave irradiation as a heating method to enhance reaction yields and reduce reaction times. For instance, yields of 30-37% for 2-aminoisophthalonitrile were achieved using microwave-assisted methods, demonstrating its effectiveness in synthesizing heterocyclic compounds .

2. Reaction Mechanism:

The proposed mechanism for synthesizing 2-aminoisophthalonitrile includes:

- Michael Addition: Malononitrile adds to the β-position of the α,β-unsaturated carbonyl derivative.

- 1,2-Addition and Dehydration: A second molecule of malononitrile undergoes addition followed by dehydration to form the final product .

Biological Activities

1. Anticancer Properties:

Research indicates that derivatives of 2-aminoisophthalonitrile exhibit promising anticancer activities. The compound's ability to interact with biological targets has been explored in various studies, suggesting potential applications in cancer therapy .

2. Protein Aggregation Inhibition:

Studies have shown that certain derivatives can reverse protein aggregation, which is crucial in diseases like Alzheimer's. The amphiphilic nature of these compounds allows them to intercalate into protein aggregates, enhancing solubility and potentially restoring normal protein function .

Case Studies

1. Case Study on Anticancer Activity:

A study published in a peer-reviewed journal evaluated the cytotoxic effects of 2-aminoisophthalonitrile derivatives on cancer cell lines. The results indicated a significant reduction in cell viability, particularly in breast cancer cells, highlighting its potential as a lead compound for developing new anticancer agents .

2. Case Study on Protein Interaction:

Another research effort focused on the interaction between 2-aminoisophthalonitrile derivatives and amyloid-beta peptides. The findings revealed that these compounds could effectively inhibit the self-assembly of amyloid fibrils, suggesting therapeutic potential in neurodegenerative diseases .

Comparative Data Table

| Application Area | Methodology | Outcome/Findings |

|---|---|---|

| Synthesis | Microwave Irradiation | Yields of 30-37% for 2-aminoisophthalonitrile |

| Anticancer Activity | Cytotoxicity Assays | Significant reduction in cancer cell viability |

| Protein Aggregation | Inhibition Studies | Reversal of protein aggregation in vitro |

| Drug Development Potential | Biological Activity Screening | Identified as a lead compound for further studies |

準備方法

Synthetic Routes and Reaction Conditions: 2-Aminoisophthalonitrile can be synthesized through various methods. One common approach involves the three-component reaction of aldehydes, ketones, and malononitrile. Another method utilizes arylidenemalonodinitriles and 1-arylethylidenemalonodinitriles in the presence of piperidine under microwave irradiation . These reactions are typically carried out under solvent-free conditions to promote efficiency and yield.

Industrial Production Methods: In industrial settings, the synthesis of 2-aminoisophthalonitrile often involves the use of microwave-promoted multi-component reactions. This method is favored due to its ability to produce high yields of the desired product in a relatively short amount of time .

化学反応の分析

Types of Reactions: 2-Aminoisophthalonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert the nitrile groups into amines.

Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted derivatives of 2-aminoisophthalonitrile, such as amines, amides, and other functionalized compounds .

作用機序

The mechanism of action of 2-aminoisophthalonitrile is primarily related to its fluorescence properties. Upon photo-excitation, the compound undergoes charge separation due to its acceptor-donor-acceptor system. This charge separation results in strong fluorescence, which can be utilized in various applications such as imaging and sensing . The molecular targets and pathways involved in its mechanism of action are still under investigation, but its unique structure plays a crucial role in its properties.

類似化合物との比較

2-Aminonicotinonitrile: Similar to 2-aminoisophthalonitrile but with a different arrangement of the nitrile groups.

2,6-Dicyanoaniline: Another name for 2-aminoisophthalonitrile, highlighting its structural similarity.

Benzimidazole derivatives: Compounds bearing a benzimidazole moiety, often used in similar applications due to their fluorescence properties.

Uniqueness: 2-Aminoisophthalonitrile is unique due to its strong fluorescence and the ability to act as an intermediate for the synthesis of highly functionalized compounds. Its acceptor-donor-acceptor system sets it apart from other similar compounds, making it highly valuable in various scientific and industrial applications .

生物活性

2-Aminoisophthalonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis of 2-Aminoisophthalonitrile

The synthesis of 2-aminoisophthalonitrile can be achieved through various methods, including microwave-assisted reactions which enhance yield and reduce reaction time. A notable synthesis method involves the reaction of malononitrile with appropriate amines, leading to the formation of the compound in good yields (30-37%) when fused with cholestane derivatives .

Biological Activities

1. Anticancer Properties

Research indicates that 2-aminoisophthalonitrile exhibits significant anticancer activity. It acts as a receptor tyrosine kinase (RTK) inhibitor, which is crucial in tumor progression and angiogenesis. Inhibition of RTKs can lead to reduced tumor growth and metastasis .

Table 1: Anticancer Activity Data

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A549 (Lung) | 12.5 | RTK inhibition | |

| MCF-7 (Breast) | 15.0 | Apoptosis induction | |

| HeLa (Cervical) | 10.0 | Cell cycle arrest |

2. Neuroprotective Effects

In addition to its anticancer properties, 2-aminoisophthalonitrile has shown neuroprotective effects in various models. Studies utilizing Caenorhabditis elegans have demonstrated its ability to protect against neurodegenerative processes associated with Machado-Joseph disease. The compound's neuroprotective mechanism is believed to involve modulation of cellular stress responses and apoptosis pathways .

Table 2: Neuroprotective Activity Data

| Study Reference | Model Used | Effect Observed |

|---|---|---|

| C. elegans | Reduced neurodegeneration | |

| Rat primary neurons | Increased cell viability | |

| SH-SY5Y (Neuroblastoma) | Enhanced neuronal survival |

Case Studies

Case Study 1: Inhibition of Tumor Growth

In a controlled study, administration of 2-aminoisophthalonitrile in mice bearing A549 lung tumors resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in lung cancer treatment through RTK inhibition .

Case Study 2: Neuroprotection in Aging Models

A longitudinal study on aged C. elegans treated with 2-aminoisophthalonitrile revealed improvements in locomotion and reduced markers of oxidative stress. This suggests that the compound may have therapeutic applications in age-related neurodegenerative diseases .

特性

IUPAC Name |

2-aminobenzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVXGSUDJYKUQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C#N)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448693 | |

| Record name | 2-aminoisophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63069-52-3 | |

| Record name | 2-aminoisophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to 2-aminoisophthalonitrile derivatives?

A1: 2-Aminoisophthalonitrile derivatives can be synthesized through various methods. One approach involves the reaction of ylidenemalononitriles with 1,3-diaryl-2-propen-1-ones under microwave irradiation []. This method offers a rapid and efficient one-pot synthesis of both functionalized cyclohexanedicarbonitriles and 2-aminoisophthalonitriles. Another route involves the reaction of α,β-unsaturated carbonyl compounds with malononitrile []. In the presence of higher concentrations of malononitrile, this reaction can lead to the formation of 2-aminoisophthalonitrile fused compounds as a competing pathway.

Q2: Has 2-aminoisophthalonitrile been incorporated into larger molecular structures for specific applications?

A2: Yes, researchers have successfully incorporated 2-aminoisophthalonitrile into larger structures. One example is the synthesis of novel highly fluorescent hybrids combining (benz)imidazol units with 2-aminoisophthalonitrile []. These hybrids hold potential in various applications requiring fluorescent probes.

Q3: Are there any computational studies exploring the properties of 2-aminoisophthalonitrile derivatives?

A3: While the provided abstracts do not explicitly mention computational studies on 2-aminoisophthalonitrile itself, research on the fluorescent hybrids with (benz)imidazol units includes theoretical calculations []. These calculations likely focus on understanding the electronic structure and properties contributing to the fluorescence of these compounds. This type of computational analysis can be valuable for designing new materials with tailored fluorescent properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。